Quininic acid
Overview
Description
Quininic acid, also known as pyridine-2,3-dicarboxylic acid, is a dicarboxylic acid with a pyridine backbone . It is a colorless solid and is the biosynthetic precursor to Niacin . It is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan .
Synthesis Analysis
Quininic acid is an important metabolite in the kynurenine pathway of tryptophan catabolism leading to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) . It is generally obtained by the oxidation of quinoline . Oxidants such as ozone, hydrogen peroxide, and potassium permanganate have been used . Electrolysis is also able to perform the transformation .
Molecular Structure Analysis
The molecular formula of Quininic acid is C11H9NO3 .
Chemical Reactions Analysis
Quininic acid plays a significant role in the formation of phenolic compounds from the pyrolysis of chlorogenic acid . It has been found that the quinic acid moiety can contribute more than 40% of the overall phenolic yields in chlorogenic acid pyrolysis .
Physical And Chemical Properties Analysis
Scientific Research Applications
Application
Quinolinic acid (QUIN) is known as a neurotoxin . It’s being studied for its role in producing reactive oxygen species (ROS), which are generated in reactions catalyzed by transition metals, especially iron (Fe) .
Methods of Application
QUIN can form coordination complexes with iron . A combination of differential pulse voltammetry, deoxyribose degradation, and Fe (II) autoxidation assays is used for exploring ROS formation in redox reactions that are catalyzed by iron in QUIN-Fe complexes .
Neurodegenerative Diseases
Application
Quinolinic acid is an agonist at N-methyl-D-aspartate receptors, and it’s being studied for its role in neurodegenerative diseases .
Methods of Application
QUIN is an endogenous compound, generated via the kynurenine pathway for the oxidation of another amino acid, tryptophan . The discovery that QUIN is able to produce depolarization by activating NMDA receptors led to the demonstration that it also causes neurodegeneration .
Results or Outcomes
The data accumulated to date make a strong case for this relatively obscure pathway being a major factor in determining cell damage, death, or recovery in health and disease .
Psychiatric Disorders
Application
Quinolinic acid may be involved in many psychiatric disorders .
Methods of Application
The involvement of Quinolinic acid in psychiatric disorders is studied through its role in the kynurenine pathway, which metabolizes the amino acid tryptophan .
Neurodegenerative Diseases
Application
Quinolinic acid is being studied for its role in neurodegenerative diseases such as Amyotrophic lateral sclerosis (ALS), Alzheimer’s disease, Brain ischemia, HIV and AIDS, Huntington’s disease, and Parkinson’s disease .
Methods of Application
The role of Quinolinic acid in these diseases is studied through its ability to produce depolarization by activating NMDA receptors .
Oxidative Stress Modulator
Application
Quinolinic acid is known as a neurotoxin and oxidative stress modulator .
Methods of Application
Quinolinic acid can form coordination complexes with iron . ROS formation in redox reactions that are catalyzed by iron in QUIN-Fe complexes is explored .
Results or Outcomes
The study confirms that QUIN toxicity may be caused by ROS generation via the Fenton reaction . In lower concentrations, QUIN affects the Fe (II)/Fe (III) ratios that are beneficial to homeostasis .
Pharmaceutical Synthesis
Application
Quinic acid is a versatile chiral starting material for the synthesis of pharmaceuticals .
Methods of Application
It is a building block in the synthesis of Oseltamivir, which is used to treat influenza A and B .
Results or Outcomes
The use of Quinic acid in pharmaceutical synthesis has proven to be effective, particularly in the production of drugs like Oseltamivir .
Neurotoxicity and Disease Relevance
Application
Quinolinic acid is a highly selective agonist at the population of glutamate receptors that respond to the synthetic amino acid N-methyl-D-aspartate (NMDA) .
Methods of Application
Quinolinic acid is an endogenous compound, generated via the kynurenine pathway for the oxidation of another amino acid, tryptophan .
Results or Outcomes
The discovery that QUIN is able to produce depolarization by activating NMDA receptors led to the demonstration that it also causes neurodegeneration . These discoveries launched the concept that the brain damage associated with stroke or degenerative disease might be attributable not only to the accumulation of glutamate or hyperactivity of its receptors but also to abnormal function of the kynurenine pathway .
Inflammatory Proteins
Application
Quinolinic acid may be involved in the production of neuronal damage in the brain, including the overactivation of depolarizing receptors, exposure to high levels of pro-inflammatory proteins such as cytokines .
Methods of Application
The involvement of Quinolinic acid in the production of neuronal damage is studied through its role in the kynurenine pathway, which metabolizes the amino acid tryptophan .
Results or Outcomes
The kynurenine pathway has emerged as a potentially major factor in regulating neuronal viability or death .
Miscellaneous Toxins
Application
Quinolinic acid may be involved in the production of neuronal damage in the brain, including the overactivation of depolarizing receptors, exposure to miscellaneous toxins .
Methods of Application
The involvement of Quinolinic acid in the production of neuronal damage is studied through its role in the kynurenine pathway, which metabolizes the amino acid tryptophan .
Results or Outcomes
The kynurenine pathway has emerged as a potentially major factor in regulating neuronal viability or death .
Therapeutic Applications
Application
Quinolinic acid is endowed with a kaleidoscopic landscape of properties and physiological implications, and offers a continuously increasing number of potential therapeutic applications for modulators of its synthesis and metabolism .
Methods of Application
The therapeutic applications of Quinolinic acid are studied through its role in the kynurenine pathway, which metabolizes the amino acid tryptophan .
Results or Outcomes
The kynurenine pathway has emerged as a potentially major factor in regulating neuronal viability or death .
Safety And Hazards
Future Directions
Emerging evidence suggests that neuroinflammation is involved in both depression and neurodegenerative diseases . The kynurenine pathway, generating metabolites which may play a role in pathogenesis, is one of several competing pathways of tryptophan metabolism . A disturbed tryptophan metabolism with increased activity of the kynurenine pathway and production of quinolinic acid may result in deficiencies in tryptophan and derived neurotransmitters . While awaiting ongoing research on potential pharmacological interventions on tryptophan metabolism, adequate protein intake with appropriate amounts of tryptophan and antioxidants may offer protection against oxidative stress and provide a balanced set of physiological receptor ligands .
properties
IUPAC Name |
6-methoxyquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLFLUJXWKXUGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323339 | |
Record name | Quininic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quininic acid | |
CAS RN |
86-68-0 | |
Record name | Quininic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quininic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quininic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quininic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUININIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS902DD40C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.